2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of both amino and carboxylate functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups to form derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different regioisomerism.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
1,2,3-Oxadiazole: Less common but still of interest for its unique properties.
Uniqueness
2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to the presence of both amino and carboxylate groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C5H7N3O4 |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
2-hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O4/c6-4-3(7-12-8-4)5(10)11-2-1-9/h9H,1-2H2,(H2,6,8) |
InChI Key |
HSBXBHMMPMVVJT-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C1=NON=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.